5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with the molecular formula C29H24FNO2 and a molecular weight of 437.5 g/mol This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
The synthesis of 5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves several steps. One common method starts with the reaction of 2-fluorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(2-fluorophenyl)-2-furylmethanol. This intermediate is then subjected to cyclization and further functionalization to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-[5-(2-FLUOROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can be compared with similar compounds such as:
5-[5-(2-chlorophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound contains a pyrazole ring instead of a furan ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C29H24FNO2 |
---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
5-[5-(2-fluorophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H24FNO2/c1-29(2)15-20-26-18-8-4-3-7-17(18)11-12-22(26)31-28(27(20)23(32)16-29)25-14-13-24(33-25)19-9-5-6-10-21(19)30/h3-14,28,31H,15-16H2,1-2H3 |
InChI Key |
VRIDZDMTQPFRSL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=CC=C6F)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC=CC=C6F)C(=O)C1)C |
Origin of Product |
United States |
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